molecular formula C16H21N3O2 B10868209 (4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10868209
M. Wt: 287.36 g/mol
InChI Key: KOTCTDLEBWYXEJ-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxypropylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 1-Phenyl-3-methylpyrazolone

Uniqueness

Compared to similar compounds, (4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H21N3O2/c1-12(17-10-7-11-21-3)15-13(2)18-19(16(15)20)14-8-5-4-6-9-14/h4-6,8-9,18H,7,10-11H2,1-3H3

InChI Key

KOTCTDLEBWYXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCCOC)C

Origin of Product

United States

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